Cas no 1999359-38-4 (tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate)

Tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate is a protected amine derivative featuring a pyrazole moiety, commonly utilized in pharmaceutical and organic synthesis. Its key advantages include structural versatility, enabling its use as an intermediate in the development of bioactive compounds. The tert-butyl carbamate (Boc) group provides stability under various reaction conditions while allowing selective deprotection when needed. The 1,3-dimethylpyrazole component enhances solubility and modulates electronic properties, facilitating further functionalization. This compound is particularly valuable in medicinal chemistry for constructing complex molecules, owing to its well-defined reactivity and compatibility with standard synthetic protocols. Its purity and stability make it a reliable building block for research applications.
tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate structure
1999359-38-4 structure
商品名:tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate
CAS番号:1999359-38-4
MF:C13H24N4O2
メガワット:268.355262756348
CID:6343287
PubChem ID:165623486

tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate
    • tert-butyl N-[2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]carbamate
    • EN300-1888951
    • 1999359-38-4
    • インチ: 1S/C13H24N4O2/c1-9-6-11(17(5)16-9)7-10(14)8-15-12(18)19-13(2,3)4/h6,10H,7-8,14H2,1-5H3,(H,15,18)
    • InChIKey: ZGWTYDJXALRSNB-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(CC1=CC(C)=NN1C)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 268.18992602g/mol
  • どういたいしつりょう: 268.18992602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 82.2Ų

tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1888951-5.0g
tert-butyl N-[2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]carbamate
1999359-38-4
5g
$4930.0 2023-06-03
Enamine
EN300-1888951-0.5g
tert-butyl N-[2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]carbamate
1999359-38-4
0.5g
$1632.0 2023-09-18
Enamine
EN300-1888951-0.05g
tert-butyl N-[2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]carbamate
1999359-38-4
0.05g
$1428.0 2023-09-18
Enamine
EN300-1888951-5g
tert-butyl N-[2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]carbamate
1999359-38-4
5g
$4930.0 2023-09-18
Enamine
EN300-1888951-1g
tert-butyl N-[2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]carbamate
1999359-38-4
1g
$1701.0 2023-09-18
Enamine
EN300-1888951-0.1g
tert-butyl N-[2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]carbamate
1999359-38-4
0.1g
$1496.0 2023-09-18
Enamine
EN300-1888951-2.5g
tert-butyl N-[2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]carbamate
1999359-38-4
2.5g
$3332.0 2023-09-18
Enamine
EN300-1888951-10.0g
tert-butyl N-[2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]carbamate
1999359-38-4
10g
$7312.0 2023-06-03
Enamine
EN300-1888951-1.0g
tert-butyl N-[2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]carbamate
1999359-38-4
1g
$1701.0 2023-06-03
Enamine
EN300-1888951-0.25g
tert-butyl N-[2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]carbamate
1999359-38-4
0.25g
$1564.0 2023-09-18

tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate 関連文献

tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamateに関する追加情報

Research Brief on tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate (CAS: 1999359-38-4)

In recent years, the compound tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate (CAS: 1999359-38-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its pyrazole and carbamate functional groups, has shown promising potential as a key intermediate in the synthesis of biologically active compounds. Its structural features make it a valuable scaffold for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting signaling pathways.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic utility of this compound in the context of kinase inhibitor development. The researchers highlighted its role as a versatile building block for the construction of complex molecules with enhanced selectivity and potency. The study employed a combination of computational modeling and experimental validation to optimize the synthetic route, achieving high yields and purity. The results demonstrated that tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate could be efficiently functionalized to generate derivatives with improved pharmacokinetic properties.

Another significant advancement was reported in a preprint article on bioRxiv, where the compound was investigated for its potential in modulating protein-protein interactions (PPIs). The study utilized a fragment-based drug design approach, identifying the pyrazole moiety as a critical pharmacophore for binding to specific protein targets. The findings suggested that derivatives of this compound could serve as potent inhibitors of PPIs involved in inflammatory and oncogenic pathways. This research opens new avenues for the development of novel therapeutics targeting previously undruggable proteins.

In addition to its applications in drug discovery, tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate has also been studied for its role in chemical biology probes. A recent publication in ACS Chemical Biology detailed its use in the development of activity-based probes for profiling enzyme activity in live cells. The study demonstrated that the compound could be conjugated to fluorescent tags without compromising its binding affinity, enabling real-time visualization of enzymatic processes. This approach provides a powerful tool for understanding the mechanistic basis of disease and identifying new therapeutic targets.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of this compound. A review article in Organic Process Research & Development highlighted the need for more efficient and sustainable synthetic methodologies to meet the growing demand for high-quality intermediates in drug development. The authors proposed several green chemistry approaches, including catalytic asymmetric synthesis and flow chemistry, to address these challenges.

In conclusion, tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate (CAS: 1999359-38-4) represents a versatile and valuable compound in the field of chemical biology and medicinal chemistry. Its applications span from drug discovery to chemical biology probes, offering numerous opportunities for innovation. Future research should focus on optimizing synthetic routes, exploring new therapeutic targets, and advancing its use in translational medicine. The continued investigation of this compound is expected to yield significant contributions to the development of next-generation therapeutics.

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